REACTION_CXSMILES
|
C[N+]1([O-])CC[O:5]CC1.[CH3:9][C:10]1[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH2:18][CH:19]=[CH2:20])[N:11]=1.S([O-])(O)=O.[Na+].[OH2:26]>CC(C)=O.[Os](=O)(=O)(=O)=O>[CH3:16][C:14]1[CH:15]=[C:10]([CH3:9])[N:11]=[C:12]([NH:17][CH2:18][CH:19]([OH:5])[CH2:20][OH:26])[N:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
73.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NC(=C1)C)NCC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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warmed to 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
After filtration the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with dioxane/ethanol 2:1 (700 ml)
|
Type
|
FILTRATION
|
Details
|
Filtration from insoluble material and concentration of the solution in vacuum
|
Type
|
CUSTOM
|
Details
|
crystallisation of the product
|
Type
|
ADDITION
|
Details
|
Addition of toluene completed product precipitation
|
Type
|
CUSTOM
|
Details
|
which was isolated by filtration (83 g, m.p. 124°-127° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=NC(=C1)C)NCC(CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |